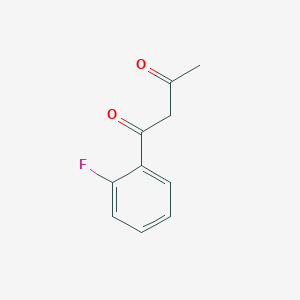

1-(2-Fluorophenyl)butane-1,3-dione

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-fluorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAATXOWVMCBFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569490 | |

| Record name | 1-(2-Fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131513-64-9 | |

| Record name | 1-(2-Fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Fluorophenyl Butane 1,3 Dione and Its Structural Analogues

Established Synthetic Pathways for β-Diketones

The construction of the β-diketone backbone is a cornerstone of organic synthesis, with several classical and modern methods available to chemists.

Condensation Reactions Utilizing Acetylacetone (B45752) Derivatives

A primary and versatile method for synthesizing β-diketones involves condensation reactions with acetylacetone and its derivatives. wikipedia.org Acetylacetone, with its two reactive keto groups, can readily undergo condensation with various electrophiles. wikipedia.org For instance, the Knoevenagel condensation of acetylacetone with aldehydes, such as 4-fluorobenzaldehyde, can yield curcuminoid analogues, which are structurally related to 1,3-diketones. researchgate.net This type of reaction highlights the utility of acetylacetone as a foundational building block for more complex dicarbonyl compounds.

The Claisen condensation is another fundamental carbon-carbon bond-forming reaction that is widely employed for the synthesis of β-keto esters and β-diketones. geeksforgeeks.org This reaction typically involves the condensation of two ester molecules or an ester and a ketone in the presence of a strong base. geeksforgeeks.orgfiveable.me A mixed Claisen condensation, which utilizes two different carbonyl compounds, is particularly relevant for the synthesis of unsymmetrical β-diketones. fiveable.melibretexts.org For example, the reaction between an ester and a ketone can be controlled to favor the formation of a specific β-diketone. libretexts.org The choice of a non-enolizable ester can direct the reaction, forcing the other carbonyl compound to act as the nucleophile. libretexts.org

The general mechanism of a mixed Claisen-type condensation between a ketone and an ester to form a β-diketone is outlined below:

| Step | Description |

| 1. Enolate Formation | A strong base removes an α-proton from the ketone, forming a nucleophilic enolate. |

| 2. Nucleophilic Attack | The enolate attacks the electrophilic carbonyl carbon of the ester. |

| 3. Tetrahedral Intermediate | A tetrahedral intermediate is formed. |

| 4. Elimination | The leaving group (alkoxide) is eliminated, regenerating the carbonyl and forming the β-diketone. |

| 5. Deprotonation | The newly formed β-diketone is deprotonated by the alkoxide, driving the equilibrium towards the product. |

| 6. Protonation | Acidic workup protonates the enolate to yield the final β-diketone. |

Approaches Involving Carboxylic Acids and Aromatic Ketones

More direct approaches for the synthesis of β-diketones have been developed, including the reaction between carboxylic acids and aromatic ketones. nih.govresearchgate.net A notable method involves the use of a P2O5/Tf2O system to facilitate the Claisen-type condensation of unactivated carboxylic acids with ketones, which can produce acyclic and spirocyclic 1,3-diketones in moderate to high yields. thieme-connect.de This method proceeds through an enol lactone intermediate. thieme-connect.de

Furthermore, the acylation of aryl ketones with alkanoic acids can be achieved using reagents like trifluoroacetic anhydride (B1165640) (TFAA) and trifluoromethanesulfonic acid (TfOH). researchgate.net This reaction has been shown to be effective for the synthesis of various 1,3-diketones. researchgate.net

Targeted Synthesis of Fluorinated Butane-1,3-diones

The introduction of fluorine into the structure of butane-1,3-dione, specifically on the phenyl ring, requires specific synthetic strategies.

Strategies for Introducing Fluorine Substituents

Halogen exchange (HALEX) reactions are a common method for introducing fluorine into aromatic rings. google.com This process typically involves the replacement of a chlorine or bromine atom with a fluorine atom using a fluoride (B91410) salt, such as potassium fluoride (KF). google.comscientific.net The reaction is often carried out in a polar aprotic solvent at elevated temperatures and can be facilitated by phase-transfer catalysts or microwave irradiation to enhance reaction rates and yields. google.comscientific.net For the synthesis of 1-(2-fluorophenyl)butane-1,3-dione, a potential precursor would be 1-(2-chlorophenyl)butane-1,3-dione, which could undergo a HALEX reaction to replace the chlorine atom with fluorine.

| Parameter | Description |

| Fluorinating Agent | Typically an alkali metal fluoride like KF, CsF, or RbF. google.com |

| Substrate | An aromatic compound with a leaving group (e.g., Cl, Br). |

| Solvent | Aprotic polar solvents like sulfolane (B150427) or dimethylformamide (DMF). google.com |

| Catalyst | Phase-transfer catalysts (e.g., aminophosphonium salts) can be used to improve solubility and reactivity. google.com |

| Conditions | Often requires high temperatures, although microwave irradiation can reduce reaction times. scientific.net |

Electrophilic fluorination offers another route to introduce fluorine onto an aromatic ring. wikipedia.org This method utilizes reagents that act as an electrophilic source of fluorine ("F+"). wikipedia.org Common electrophilic fluorinating reagents include N-fluorosulfonimides (e.g., NFSI) and Selectfluor®. wikipedia.orgrsc.org These reagents can directly fluorinate electron-rich aromatic rings or enolates. wikipedia.org In the context of this compound, an appropriate precursor, such as a phenyllithium (B1222949) or Grignard reagent derived from a suitable starting material, could be treated with an electrophilic fluorinating agent. Alternatively, direct fluorination of the enolate of a precursor β-diketone could be explored. researchgate.net

The choice of fluorination strategy depends on the specific substrate and desired regioselectivity. The development of new and more efficient fluorination methods remains an active area of research. nih.govnih.gov

Regioselective Synthesis of Fluoro-substituted Phenylbutane-1,3-diones

The regioselective introduction of fluorine atoms into aromatic rings is a significant area of research, as the position of the fluorine substituent can dramatically influence the biological activity and physicochemical properties of a molecule. nih.gov The synthesis of fluoro-substituted phenylbutane-1,3-diones with high regioselectivity often requires carefully designed synthetic routes.

One strategy for achieving regioselectivity is through directed cycloaddition reactions. nih.gov For example, a boron-directed benzannulation method has been reported for the synthesis of perfluoroalkyl-substituted (hetero)aromatic compounds with complete regiocontrol. nih.gov This approach allows for the precise placement of fluoroalkyl groups on an aromatic ring, which can then be further elaborated. While this specific method focuses on perfluoroalkyl groups, the underlying principle of using a directing group to control the position of the substituent is applicable to the synthesis of regioselectively fluorinated phenyl derivatives.

Furthermore, the synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles has been achieved with high regioselectivity using α-fluoronitroalkenes as synthetic surrogates for α-fluoroalkynes in [3+2] cycloaddition reactions. rsc.org This demonstrates the use of specific functional groups to control the regiochemical outcome of a reaction, a principle that can be applied to the synthesis of other fluorinated compounds.

In the context of this compound, the regioselectivity is predetermined by the choice of the starting material, 2-fluoroaniline, which is used to synthesize the corresponding N-phenylglycine and subsequently the sydnone (B8496669) intermediate for pyrazole (B372694) synthesis. nih.gov This highlights the importance of precursor selection in achieving the desired regiochemistry in the final product.

Emerging Synthetic Approaches

The field of synthetic organic chemistry is continually evolving, with the development of novel methodologies that offer improved efficiency, sustainability, and access to complex molecular architectures.

Electrochemical Radical Reactions for C-C Bond Formation

Electrochemical radical reactions are emerging as a powerful tool for the construction of carbon-carbon bonds. nih.gov These reactions can often be performed under mild, catalyst-free, and oxidant-free conditions, making them an attractive alternative to traditional methods. nih.gov For example, an efficient electrochemical radical reaction of enol acetates and 1,3-diketones has been developed for the synthesis of 1,4-diketones. nih.govacs.org This method demonstrates good functional group tolerance and provides a practical route to valuable synthetic intermediates. nih.gov The mechanism of these reactions is thought to involve the formation of radical intermediates, as the addition of radical scavengers inhibits the reaction. acs.org

The application of electrochemical methods extends to cyclization reactions as well. Electrochemical radical cation aza-Wacker cyclizations, for instance, proceed via single-electron oxidation of alkenes to generate radical cations, which then undergo intramolecular cyclization. beilstein-journals.org These reactions showcase the unique reactivity that can be accessed through electrochemical activation.

Catalyst Systems and Reaction Mechanism Elucidation in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. A wide variety of catalyst systems have been developed for the synthesis of 1,3-diones and related compounds.

For the synthesis of 1,3-dioxane-4,6-diones, various basic catalysts such as NaOH, KOH, piperidine, and Et3N have been employed. clockss.org More recently, green and reusable catalysts like gluconic acid aqueous solution have been shown to be effective for the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. clockss.org

In the hydrogenation of cyclic 1,3-diones to 1,3-diols, heterogeneous catalysts such as Ru/C and Raney Nickel have been utilized. acs.org The choice of solvent and catalyst loading can significantly influence the reaction outcome. acs.orgacs.org For instance, in certain acid-catalyzed cycloaddition reactions involving 1,3-cyclohexanedione, minimizing the amount of the dione (B5365651) reactant can dramatically reduce the required catalyst loading. acs.org

Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing new catalysts. For example, in the electrochemical synthesis of 1,4-diones, control experiments with radical scavengers have provided evidence for a radical-mediated pathway. acs.org Similarly, mechanistic studies on catalytic transfer hydrogenation reactions using sodium formate (B1220265) have shed light on the hydrodechlorination process. google.com

Advanced Spectroscopic and Structural Elucidation of 1 2 Fluorophenyl Butane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 1-(2-Fluorophenyl)butane-1,3-dione. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the connectivity of atoms and the electronic environment of the nuclei. The compound's existence as a mixture of keto and enol tautomers in solution significantly influences the observed spectra. stackexchange.commdpi.com

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for both the keto and enol forms. The relative integration of these signals can provide an estimation of the keto-enol equilibrium position, which is highly dependent on the solvent used. northumbria.ac.uklibretexts.org

For the keto tautomer , the spectrum would typically display a singlet for the methyl protons (CH₃) and a singlet for the methylene (B1212753) protons (CH₂) of the butane-1,3-dione chain. The aromatic protons of the 2-fluorophenyl group would appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom.

The enol tautomer presents a more complex picture due to the formation of an intramolecular hydrogen bond and a carbon-carbon double bond. chemicalbook.com The spectrum would likely show a downfield signal for the enolic hydroxyl proton (OH), often broadened due to chemical exchange. A signal for the vinylic proton (=CH) would also be present. The methyl protons of the enol form would appear as a distinct singlet compared to the keto form. The aromatic protons would exhibit a pattern similar to the keto form but may show slight shifts due to the different electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) - Keto Form | Predicted Chemical Shift (ppm) - Enol Form |

| Methyl (CH₃) | ~2.2 | ~2.1 |

| Methylene (CH₂) | ~4.0 | - |

| Vinylic (=CH) | - | ~6.2 |

| Aromatic (Ar-H) | ~7.1 - 7.8 | ~7.1 - 7.9 |

| Enolic (OH) | - | ~16.0 (broad) |

| Note: These are estimated values based on analogous compounds and are subject to solvent effects. The presence of both tautomers will result in a combined spectrum. |

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides further evidence for the presence of both keto and enol tautomers. google.com

In the keto form , two distinct carbonyl carbon signals (C=O) would be expected in the downfield region of the spectrum. The methylene (CH₂) and methyl (CH₃) carbons would appear in the aliphatic region. The aromatic carbons would show multiple signals, with their chemical shifts influenced by the fluorine substituent.

The enol form would be characterized by the presence of signals for the enolic carbons (C=C) and a downfield shift for the carbonyl carbon involved in conjugation. The chemical shifts of the aromatic carbons would also be slightly different from those in the keto form.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) - Keto Form | Predicted Chemical Shift (ppm) - Enol Form |

| Methyl (CH₃) | ~30 | ~25 |

| Methylene (CH₂) | ~58 | - |

| Vinylic (=CH) | - | ~98 |

| Carbonyl (C=O, acetyl) | ~202 | ~195 |

| Carbonyl (C=O, benzoyl) | ~193 | - |

| Enolic (C-O) | - | ~180 |

| Aromatic (C-F) | ~162 (d, ¹JCF ≈ 250 Hz) | ~162 (d, ¹JCF ≈ 250 Hz) |

| Aromatic (C-CO) | ~125 | ~125 |

| Aromatic (other) | ~116 - 135 | ~116 - 135 |

| Note: These are estimated values. The actual spectrum will show signals for both tautomers depending on their equilibrium ratio. 'd' denotes a doublet due to C-F coupling. nih.gov |

Fluorine-19 (¹⁹F) NMR Spectroscopic Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. frontiersin.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The presence of keto and enol tautomers might lead to two closely spaced signals if the electronic environment of the fluorine atom differs significantly between the two forms, although a single averaged signal is more likely if the tautomeric interconversion is fast on the NMR timescale. The signal will likely be a multiplet due to coupling with the ortho and meta protons on the aromatic ring. frontiersin.org

Table 3: Predicted ¹⁹F NMR Chemical Shift (δ) for this compound

| Fluorine | Predicted Chemical Shift (ppm) |

| Aromatic (Ar-F) | ~ -110 to -120 |

| Note: Chemical shifts are referenced to CFCl₃. This is an estimated value based on typical shifts for ortho-fluorinated aromatic compounds. |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and vibrational modes within the molecule.

Fourier-Transform Infrared (FTIR) Absorption Analysis

The FTIR spectrum of this compound is expected to be complex due to the presence of multiple functional groups and the keto-enol tautomerism.

Key absorption bands would include:

C=O Stretching: In the keto form, two distinct carbonyl stretching bands are expected in the region of 1680-1740 cm⁻¹. For the enol form, a conjugated carbonyl stretch would appear at a lower frequency, typically around 1600-1640 cm⁻¹.

C=C Stretching: The enol form will exhibit a C=C stretching vibration in the range of 1580-1620 cm⁻¹.

O-H Stretching: A broad absorption band in the region of 2500-3200 cm⁻¹ would be characteristic of the intramolecularly hydrogen-bonded hydroxyl group in the enol tautomer.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected around 1200-1280 cm⁻¹.

Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, are characteristic of the aromatic ring.

Table 4: Predicted FTIR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (Enol) | 3200 - 2500 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| C=O Stretch (Keto) | 1740 - 1680 |

| C=O Stretch (Enol, conjugated) | 1640 - 1600 |

| C=C Stretch (Enol) | 1620 - 1580 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1280 - 1200 |

| Note: These are estimated frequency ranges based on characteristic group frequencies. |

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound would also be influenced by the keto-enol equilibrium.

Key Raman bands would include:

Aromatic Ring Vibrations: The symmetric breathing mode of the phenyl ring typically gives a strong Raman signal.

C=O and C=C Stretching: Carbonyl and C=C stretching vibrations that are strong in the IR spectrum are also expected to be observed in the Raman spectrum, although their relative intensities may differ.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be present in the high-frequency region.

Table 5: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| C=O Stretch | 1740 - 1600 |

| C=C Stretch (Enol & Aromatic) | 1620 - 1450 |

| Aromatic Ring Breathing | ~1000 |

| Note: These are estimated Raman shift ranges based on typical group frequencies. |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides critical information regarding the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, the molecular ion peak [M]•+ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₀H₉FO₂.

The fragmentation of this compound is anticipated to proceed through several characteristic pathways common to β-diketones and aromatic compounds. The presence of the fluorine atom and the phenyl ring introduces specific fragmentation routes.

A primary fragmentation event would likely involve the cleavage of the C-C bonds adjacent to the carbonyl groups. This can lead to the formation of several key fragment ions:

Loss of a methyl radical (•CH₃): This would result in an ion at [M-15]⁺.

Loss of an acetyl radical (•COCH₃): This cleavage would produce a fragment ion corresponding to the 2-fluorobenzoyl cation, [C₇H₄FO]⁺.

Loss of the 2-fluorophenyl radical (•C₆H₄F): This would generate an acetyl-substituted ketene (B1206846) ion.

McLafferty Rearrangement: If the molecule exists in its enol form, a characteristic McLafferty rearrangement can occur, leading to the elimination of a neutral molecule and the formation of a radical cation.

The presence of the aromatic ring will also give rise to fragments characteristic of the fluorophenyl group. The stability of the aromatic ring often leads to a prominent molecular ion peak. mdpi.com The fragmentation of the fluorophenyl moiety itself can result in the loss of CO, C₂H₂, or the fluorine atom.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 180 | [C₁₀H₉FO₂]•+ | Molecular Ion |

| 165 | [C₉H₆FO₂]⁺ | Loss of •CH₃ |

| 137 | [C₇H₄FO]⁺ | Loss of •COCH₃ |

| 123 | [C₇H₄FO]⁺ | Benzoyl cation from 2-fluorobenzoyl group |

| 95 | [C₆H₄F]⁺ | 2-Fluorophenyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound in solution is expected to be dominated by π→π* transitions associated with the conjugated systems within the molecule. β-Diketones exist as a mixture of keto and enol tautomers in solution, and the position of this equilibrium is highly dependent on the solvent polarity. rsc.org

Keto form: The keto tautomer contains isolated phenyl and carbonyl chromophores. It would be expected to exhibit absorption bands characteristic of these individual groups.

Enol form: The enol tautomer possesses a more extended conjugated system, incorporating the phenyl ring and the enone moiety. This increased conjugation leads to a bathochromic shift (a shift to longer wavelengths) of the main absorption band compared to the keto form. rsc.org The enol form is stabilized by a strong intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring. mdpi.com

Typically, the enol form of β-diketones shows a strong absorption band in the range of 280-350 nm. rsc.org The specific λₘₐₓ for this compound will be influenced by the electronic effects of the fluorine substituent on the phenyl ring. The solvent environment plays a crucial role; polar solvents can disrupt the intramolecular hydrogen bond of the enol form, shifting the equilibrium towards the keto form. rsc.org

The electronic transitions in conjugated systems like the enol form of this compound are primarily π→π* transitions. libretexts.org Non-bonding electrons on the oxygen atoms can also participate in n→π* transitions, which are generally weaker and may be observed as shoulders on the main absorption bands.

X-ray Diffraction Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular geometry, conformation, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, we can infer its likely solid-state structure based on studies of analogous fluorinated β-diketones. mdpi.comnih.gov

Determination of Molecular Geometry and Conformation

In the solid state, this compound is expected to adopt a specific conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions. The planarity of the β-diketone moiety is a key feature, often influenced by the substituents. The presence of the ortho-fluorine atom on the phenyl ring may induce some twisting of the phenyl group relative to the plane of the diketone to alleviate steric strain. mdpi.com

Key geometric parameters that would be determined from a crystal structure include:

Bond lengths: The C-C and C-O bond lengths within the diketone fragment would reveal the extent of electron delocalization and confirm the tautomeric form present.

Torsion angles: The dihedral angle between the phenyl ring and the diketone plane would quantify any twisting due to steric effects.

Table 2: Predicted Key Crystallographic Parameters for this compound (based on analogs)

| Parameter | Predicted Value Range | Significance |

| C-O bond lengths (keto) | 1.20 - 1.25 Å | Characteristic of double bonds |

| C-O bond lengths (enol) | 1.28 - 1.35 Å | Intermediate between single and double bond |

| C-C bond lengths (dione) | 1.50 - 1.55 Å | Characteristic of single bonds |

| C-C bond lengths (enone) | 1.35 - 1.45 Å | Reflects conjugation |

| Phenyl-Diketone Torsion Angle | 5 - 20 ° | Indicates steric hindrance from ortho-substituent |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound will be governed by a variety of intermolecular interactions. The presence of the fluorine atom introduces the possibility of specific interactions that can influence the supramolecular architecture.

Hydrogen Bonding: If the molecule crystallizes in the enol form, the primary intermolecular interaction is likely to be strong O-H···O hydrogen bonds, forming dimers or chains. In the absence of strong hydrogen bond donors, weaker C-H···O interactions are also expected to play a role in the crystal packing. nih.gov

Halogen Bonding: The fluorine atom can participate in halogen bonding (C-F···O or C-F···π interactions), although these are generally weaker than those involving heavier halogens.

π-π Stacking: The aromatic phenyl rings are likely to engage in π-π stacking interactions, which are a significant driving force in the packing of many aromatic compounds. nih.gov These interactions can be either face-to-face or offset.

C-H···F Interactions: Weak C-H···F hydrogen bonds are also a possibility and have been observed in the crystal structures of other fluorinated organic molecules. nih.gov

Tautomeric Forms in the Solid State

In the solid state, β-diketones typically exist in a single tautomeric form, most commonly the enol form, due to the stabilizing effect of strong intramolecular and/or intermolecular hydrogen bonding. mdpi.comnih.gov It is highly probable that this compound crystallizes as the enol tautomer. The specific enol form (enolization towards the phenyl or methyl side) will depend on the relative electronic effects of the substituents. The electron-withdrawing nature of the 2-fluorophenyl group could influence the acidity of the adjacent methylene protons, potentially favoring one enol form over the other. X-ray diffraction would unambiguously determine the tautomer present in the crystalline state by locating the position of the enolic hydrogen atom.

Coordination Chemistry of 1 2 Fluorophenyl Butane 1,3 Dione As a Ligand

Ligand Design and Chelating Capabilities of the β-Diketone Moiety

1-(2-Fluorophenyl)butane-1,3-dione is a β-diketone, a class of organic compounds renowned for their excellent chelating properties. The key to its coordinating ability lies in the 1,3-dicarbonyl functionality. This arrangement allows the compound to exist in a tautomeric equilibrium between the keto and enol forms. The enol form is particularly significant for coordination chemistry as the deprotonation of the acidic enolic proton results in a monoanionic bidentate ligand, the β-diketonate.

The β-diketonate anion forms a stable six-membered chelate ring with a metal ion. The two oxygen atoms of the dionate moiety act as donor atoms, binding to the metal center. The delocalization of the negative charge across the O=C-C=C-O backbone of the chelate ring enhances the stability of the resulting metal complex.

The presence of a 2-fluorophenyl group and a methyl group as substituents on the β-diketone framework of this compound is expected to modulate its electronic properties and, consequently, its chelating behavior. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect increases the acidity of the enolic proton, facilitating deprotonation and complex formation, even at lower pH values, compared to non-fluorinated analogues. The electron-withdrawing nature of the 2-fluorophenyl group can also influence the stability and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would be expected to follow well-established procedures for β-diketonate ligands. Typically, this involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, would be crucial in obtaining the desired product in high yield and purity.

Complexation with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Ru(II), Rh(I)/Rh(III))

Stoichiometry and Coordination Number Determination

For divalent transition metals such as Co(II), Ni(II), and Cu(II), the formation of neutral complexes with a 1:2 metal-to-ligand stoichiometry, [M(L)₂], is anticipated. In these complexes, the metal ion would be coordinated to two 1-(2-Fluorophenyl)butane-1,3-dionate ligands. Depending on the metal ion and the presence of any additional coordinating solvent molecules, the coordination number could vary. For instance, square planar or tetrahedral geometries are common for four-coordinate complexes, while octahedral geometries can be achieved through the coordination of two additional solvent molecules (e.g., water or pyridine) to the axial positions.

For ruthenium and rhodium, the stoichiometry and coordination number would be highly dependent on the oxidation state of the metal and the other ligands present in the coordination sphere. For example, Ru(II) and Rh(III) could form octahedral complexes of the type [M(L)₃] or mixed-ligand complexes.

Spectroscopic Signatures of Chelation

The formation of transition metal complexes with this compound would be readily confirmed by various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show characteristic C=O and C-C stretching vibrations. Upon chelation, the C=O stretching band is expected to shift to a lower frequency, and new bands corresponding to the M-O stretching vibrations would appear, typically in the 400-600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes would exhibit bands arising from intra-ligand π-π* transitions and ligand-to-metal charge transfer (LMCT) transitions. Additionally, for transition metals with d-electrons, d-d transitions would be observed in the visible region, providing information about the coordination geometry of the metal ion.

The following table outlines the expected spectroscopic data for hypothetical transition metal complexes of this compound, based on data for similar β-diketonate complexes.

| Metal Ion | Expected Stoichiometry | Expected Coordination Geometry | Expected Spectroscopic Signatures (Vibrational and Electronic) |

| Co(II) | [Co(L)₂(H₂O)₂] | Octahedral | IR: Shift of C=O stretch to lower frequency; appearance of Co-O stretching bands. UV-Vis: d-d transitions characteristic of octahedral Co(II). |

| Ni(II) | [Ni(L)₂(H₂O)₂] | Octahedral | IR: Shift of C=O stretch to lower frequency; appearance of Ni-O stretching bands. UV-Vis: d-d transitions characteristic of octahedral Ni(II). |

| Cu(II) | [Cu(L)₂] | Square Planar | IR: Shift of C=O stretch to lower frequency; appearance of Cu-O stretching bands. UV-Vis: Broad d-d transition characteristic of square planar Cu(II). |

| Ru(II) | [Ru(L)₂(bpy)] | Octahedral | IR: Shift of C=O stretch to lower frequency; appearance of Ru-O stretching bands. UV-Vis: Intense MLCT bands in the visible region. |

| Rh(III) | [Rh(L)₃] | Octahedral | IR: Shift of C=O stretch to lower frequency; appearance of Rh-O stretching bands. UV-Vis: Ligand-field and charge-transfer bands. |

Complexation with Lanthanide Ions (e.g., Eu(III))

β-Diketones are widely used as ligands for lanthanide ions, particularly for applications in luminescence. The 1-(2-Fluorophenyl)butane-1,3-dionate ligand is expected to be an effective sensitizer (B1316253) for lanthanide emission. The ligand can absorb UV radiation and efficiently transfer the energy to the lanthanide ion (the "antenna effect"), which then emits at its characteristic wavelength.

Tris-chelate complexes with a 1:3 metal-to-ligand stoichiometry, [Ln(L)₃], are typically formed with trivalent lanthanide ions like Eu(III). These complexes are often coordinatively unsaturated and can accept additional ligands, such as water, phosphine (B1218219) oxides, or phenanthroline, to achieve higher coordination numbers (typically 8 or 9), which is common for lanthanides. The presence of the fluorinated ligand is known to enhance the volatility and luminescence properties of the resulting lanthanide complexes.

Structural Analysis of Metal Chelates

Based on the structures of similar metal β-diketonate complexes, the following structural features can be anticipated:

M-O bond distances: These would vary depending on the metal ion.

O-M-O bite angle: This angle within the chelate ring is typically around 90°.

The table below provides hypothetical structural data for metal chelates of this compound based on known structures of related complexes.

| Metal Complex | Expected Crystal System | Expected Space Group | Key Structural Parameters (Bond Lengths/Angles) |

| [Cu(L)₂] | Monoclinic | P2₁/c | Cu-O bond lengths ~1.9-2.0 Å; O-Cu-O bite angle ~90°; Square planar geometry. |

| [Eu(L)₃(H₂O)₂] | Triclinic | P-1 | Eu-O(dionate) bond lengths ~2.3-2.4 Å; Eu-O(water) bond lengths ~2.5 Å; 8-coordinate, distorted square antiprismatic geometry. |

Determination of Coordination Geometry

The coordination geometry of metal complexes containing this compound is primarily dictated by the nature of the metal ion and the stoichiometry of the complex. In its deprotonated form, the ligand acts as a bidentate chelating agent, coordinating to a metal center through its two oxygen atoms. This chelation forms a stable six-membered ring, a common feature for β-diketonate ligands.

For transition metal ions, such as copper(II) or rhodium(I), complexes with a general formula of [M(L)₂] (where L represents the deprotonated ligand) are expected to adopt a square planar or a distorted tetrahedral geometry. Lanthanide ions, with their larger ionic radii and higher coordination numbers, typically form tris-chelate complexes, [Ln(L)₃], which often adopt distorted square antiprismatic or tricapped trigonal prismatic geometries. The presence of ancillary ligands or solvent molecules in the coordination sphere can further influence the final geometry. While specific crystallographic data for complexes of this compound are not widely available in the reviewed literature, analysis of related structures, such as those of other fluorinated β-diketones, provides these well-established coordination motifs. rsc.orgresearchgate.net

Influence of Fluorine Substitution on Metal-Ligand Interactions and Complex Stability

The introduction of a fluorine atom at the ortho position of the phenyl ring in this compound is expected to exert a significant influence on the stability of its metal complexes. The high electronegativity of fluorine acts as an electron-withdrawing group, which increases the acidity of the β-diketone. This enhanced acidity facilitates deprotonation and can lead to the formation of more stable metal-ligand bonds.

Moreover, the fluorine atom can participate in non-covalent interactions within the coordination sphere, potentially interacting with the metal center or adjacent ligands. nih.gov These interactions can further stabilize the complex. The stability of metal chelates is a critical factor in various applications, including their use as catalysts and in the development of luminescent materials. Studies on related fluorinated β-diketonate complexes have consistently shown that fluorination enhances the volatility and solubility of the complexes, which is advantageous for applications such as chemical vapor deposition. nih.gov

Electrochemical Behavior of this compound Metal Complexes

The electrochemical properties of metal complexes are intrinsically linked to the electronic nature of both the metal and the ligands. The presence of the electron-withdrawing fluorine atom in this compound is anticipated to influence the redox potentials of its metal complexes. For instance, in complexes with redox-active metals, the increased electron-withdrawing nature of the ligand would likely make the metal center more difficult to oxidize and easier to reduce.

Cyclic voltammetry studies on rhodium(I) complexes of similar β-diketones containing fluorene (B118485) groups have shown that electron-withdrawing substituents on the ligand lead to a reduction wave at a higher potential. nih.gov By analogy, a metal complex of this compound would be expected to exhibit a higher reduction potential compared to its non-fluorinated counterpart. This tunability of redox properties is crucial for the design of molecular materials with specific electronic functionalities.

Table 1: Expected Electrochemical Properties of a Hypothetical [M(1-(2-F-phenyl)butane-1,3-dione)n] Complex Compared to a Non-Fluorinated Analogue

| Property | Non-Fluorinated Analogue | This compound Complex |

| Ligand Electron-Withdrawing Character | Moderate | High |

| Metal Center Oxidation Potential | Lower | Higher |

| Metal Center Reduction Potential | Higher | Lower |

| Ligand-Based Reduction Potential | Lower | Higher |

This table presents expected trends based on established principles of coordination chemistry and is for illustrative purposes as direct experimental data for the target compound is limited.

Photophysical Properties of Luminescent Metal Complexes

Lanthanide complexes of β-diketones are renowned for their strong luminescence, a property that arises from an efficient intramolecular energy transfer process known as the "antenna effect." The organic ligand absorbs light and transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. The photophysical properties of such complexes are highly dependent on the nature of the ligand.

Luminescence Quantum Efficiency and Lifetime Studies

The luminescence quantum yield (Φ), which represents the efficiency of the conversion of absorbed light to emitted light, and the excited-state lifetime (τ) are critical parameters for luminescent materials. The introduction of fluorine atoms into the β-diketone ligand is a well-established strategy to enhance these properties. Fluorination can reduce non-radiative decay pathways by minimizing vibrational quenching from high-energy C-H oscillators.

Table 2: Representative Photophysical Data for Europium(III) Complexes with Analogous Fluorinated β-Diketone Ligands

| Ligand | Quantum Yield (Φ) (%) | Lifetime (τ) (ms) | Reference |

| 4,4,4-trifluoro-1-phenyl-1,3-butanedione | ~30-60 | ~0.5-1.0 | nih.gov |

| 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione | ~50-70 | ~0.6-1.2 | nih.gov |

| Thenoyltrifluoroacetone | ~50-85 | ~0.4-0.9 | nih.gov |

This table provides data for structurally related compounds to illustrate the expected range of photophysical properties.

Judd−Ofelt Intensity Parameter Analysis in Lanthanide Complexes

The Judd-Ofelt theory is a powerful tool used to analyze the electronic transitions within the 4f shell of lanthanide ions. researchgate.net This analysis provides intensity parameters (Ω₂, Ω₄, Ω₆) that are sensitive to the local coordination environment and the nature of the metal-ligand bonds. The Ω₂ parameter is particularly sensitive to the hypersensitive transitions and is often correlated with the covalency of the metal-ligand bond and the asymmetry of the coordination site.

For a europium(III) complex of this compound, a relatively high Ω₂ value would be expected. The electron-withdrawing fluorine atom would increase the Lewis acidity of the europium center, leading to stronger interactions with the ligand and a more asymmetric coordination environment. This, in turn, would lead to a more intense ⁵D₀ → ⁷F₂ transition, which is responsible for the characteristic red emission of europium(III) complexes.

Theoretical and Computational Investigations of 1 2 Fluorophenyl Butane 1,3 Dione Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and properties of molecules. This method is favored for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like 1-(2-Fluorophenyl)butane-1,3-dione. DFT calculations can provide deep insights into the molecule's behavior and characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally suggests a more reactive molecule.

For a molecule like this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely the dicarbonyl system and the phenyl ring. The LUMO, conversely, would be distributed over the regions of the molecule that can best accommodate an additional electron. The presence of the electronegative fluorine atom on the phenyl ring would influence the energy levels and distribution of these orbitals.

Table 1: Representative HOMO-LUMO Energies and Gaps for Related Compounds (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole researchgate.net | -6.5743 | -2.0928 | 4.4815 |

| (E)-1-(2,4-dichloro-5-fluorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one bu.edu | Not specified | Not specified | Not specified |

Note: The values in this table are for illustrative purposes from related compounds and are not the calculated values for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts for this compound would be sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecule's structure. The fluorine atom's influence on the chemical shifts of the nearby protons and carbons on the phenyl ring would be a key feature.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum can be predicted. For this compound, these transitions would likely involve the π-systems of the phenyl ring and the dicarbonyl group.

Quantum Chemical Modeling of Reactivity

Quantum chemical calculations can provide a quantitative understanding of a molecule's reactivity through various descriptors derived from the electronic structure. For this compound, these can include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. It highlights regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atoms of the carbonyl groups would be expected to be regions of negative potential, while the hydrogen atoms and potentially the carbon atoms of the carbonyl groups would show positive potential.

Fukui Functions: These functions provide a more sophisticated way to identify reactive sites by analyzing how the electron density changes upon the addition or removal of an electron. They can distinguish between sites susceptible to nucleophilic, electrophilic, and radical attack.

Topological and Energy Framework Analysis in Crystal Structures

Should a crystal structure of this compound be determined experimentally, computational tools can be used to analyze the intermolecular interactions that govern the crystal packing.

Energy Framework Analysis: This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. It provides a visual representation of the crystal's energetic architecture, showing the pathways of strongest interactions as cylinders connecting molecular centroids. This analysis can distinguish between electrostatic and dispersion contributions to the stabilization of the crystal structure. Studies on similar molecules often reveal that dispersion forces and hydrogen bonding are dominant. researchgate.netnih.gov

Computational Studies on Reaction Mechanisms

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various reactions, such as its synthesis or its use as a precursor for other compounds (e.g., pyrazoles). arxiv.org

A typical mechanistic study would involve:

Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Locating Transition States: The transition state (TS) is the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and confirm it by a frequency calculation (it should have exactly one imaginary frequency).

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Mapping the Reaction Pathway: By following the reaction coordinate from the transition state down to the reactants and products (a process called Intrinsic Reaction Coordinate, IRC, calculation), the entire reaction pathway can be mapped out.

For example, in a base-catalyzed cyclization reaction, computations could help determine whether the reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step.

Applications of 1 2 Fluorophenyl Butane 1,3 Dione in Materials Science and Catalysis

Role as Ligands in Catalytic Systems

β-Diketones are renowned for their ability to form stable chelate complexes with a wide array of metal ions. The introduction of a fluorine atom to the phenyl ring of 1-phenylbutane-1,3-dione, creating 1-(2-Fluorophenyl)butane-1,3-dione, significantly modifies its electronic properties. The electron-withdrawing nature of the fluorine atom can enhance the acidity of the β-diketone and influence the stability and reactivity of its metal complexes, making them promising candidates for catalytic applications.

Design and Performance in Cross-Coupling Reactions

While specific studies detailing the performance of this compound in cross-coupling reactions are not extensively documented in peer-reviewed literature, the broader class of fluorinated β-diketones has demonstrated considerable potential. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, the ligand plays a crucial role in the catalytic cycle. nih.govacs.orgnih.gov The electronic and steric properties of the ligand can influence the oxidative addition and reductive elimination steps, thereby affecting the catalyst's efficiency and selectivity.

The presence of the ortho-fluoro substituent in this compound is of particular interest. It is known that ortho substituents can exert a significant steric influence, which can be beneficial in promoting certain catalytic transformations. Furthermore, the fluorine atom can participate in non-covalent interactions with the metal center or the substrate, potentially leading to enhanced selectivity. nih.gov

For instance, in palladium-catalyzed cross-coupling reactions, ligands that can stabilize the palladium(0) and palladium(II) intermediates are essential. The chelation of a palladium center by the dione (B5365651) moiety of this compound would form a stable complex. The electronic effect of the fluorine atom could modulate the electron density at the metal center, thereby influencing the rates of key steps in the catalytic cycle. Research on related fluorinated ligands suggests that they can contribute to the robustness and longevity of the catalyst. mdpi.com

A hypothetical palladium complex of this compound could be envisioned to perform in cross-coupling reactions as outlined in the table below, based on general principles of catalysis.

| Catalytic Reaction | Potential Role of this compound Ligand | Anticipated Outcome |

| Suzuki-Miyaura Coupling | Stabilization of Pd(0) and Pd(II) species; modulation of electronic properties. | Efficient coupling of aryl halides with boronic acids. |

| Heck-Mizoroki Reaction | Influence on regioselectivity and catalyst stability. | Formation of substituted alkenes with potentially high yields. |

| Sonogashira Coupling | Facilitation of the coupling between terminal alkynes and aryl halides. | Synthesis of disubstituted alkynes. |

Other Catalytic Transformations

Beyond cross-coupling reactions, metal complexes of β-diketones are known to catalyze a variety of other organic transformations. These include oxidation, reduction, and polymerization reactions. The specific substitution pattern of this compound could offer advantages in these areas as well. For example, in oxidation catalysis, the electron-withdrawing fluorine atom might render the metal center more electrophilic, enhancing its oxidative power. Conversely, in certain reduction reactions, the ligand framework could be tailored to promote hydride transfer.

Development of Advanced Materials

The unique electronic and photophysical properties of fluorinated organic compounds make them attractive building blocks for advanced materials. This compound is no exception, with potential applications in optical and electronic materials, solar cells, and luminescent devices.

Optical and Electronic Materials

The incorporation of fluorine atoms into organic materials can enhance their thermal stability, oxidative stability, and solubility in organic solvents. nih.gov For this compound, these properties, when conferred upon a larger material structure, are highly desirable for applications in electronic devices where durability and processability are key. The compound itself, or its derivatives, could be investigated for use in organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the fluorophenyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule, which is a critical aspect in the design of organic electronic materials.

Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

The role of an ancillary ligand in a DSSC dye is to modulate the photophysical and electrochemical properties of the complex. The introduction of the this compound ligand could influence the absorption spectrum, the energy levels of the dye, and the kinetics of electron injection and recombination. The fluorine substituent, in particular, can be used to fine-tune these properties to optimize the performance of the solar cell.

Luminescent Materials in Optoelectronic Devices

Metal complexes of β-diketones, particularly those with lanthanide ions such as europium (Eu³⁺) and terbium (Tb³⁺), are well-known for their strong luminescent properties. nih.gov The β-diketone ligand acts as an "antenna," absorbing energy and transferring it to the central metal ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, is the basis for many luminescent materials used in OLEDs and other optoelectronic devices.

The efficiency of this energy transfer is highly dependent on the structure of the ligand. Fluorinated β-diketones are often preferred in this context because the C-F bonds have higher vibrational energies than C-H bonds, which can reduce non-radiative decay pathways and enhance luminescence quantum yields. nih.gov The this compound ligand, when complexed with a suitable lanthanide ion, could therefore be expected to form a highly luminescent material.

The table below summarizes the potential photophysical properties of a hypothetical Europium complex with this compound.

| Property | Predicted Characteristic | Rationale |

| Excitation Wavelength | Likely in the UV-A or near-UV region | Based on the absorption properties of similar phenyl-β-diketones. |

| Emission Wavelength | Characteristic sharp red emission of Eu³⁺ (~612 nm) | Due to the ⁵D₀ → ⁷F₂ transition of the Europium ion. |

| Luminescence Quantum Yield | Potentially high | The fluorinated ligand can enhance energy transfer and reduce non-radiative decay. |

| Application | Red-emitting layer in OLEDs, bio-imaging probes | The sharp emission and potential for high brightness are desirable for these applications. |

Intermediates in the Synthesis of Complex Organic Scaffolds

This compound is a significant intermediate in the field of organic synthesis, primarily owing to its β-dicarbonyl functionality. This structural motif serves as a versatile precursor for the construction of a wide array of complex organic molecules, particularly heterocyclic scaffolds. The presence of the 2-fluorophenyl group can also modulate the biological activity and physicochemical properties of the final compounds, making it an attractive building block for medicinal chemistry. olemiss.edu The reactivity of the dione allows it to participate in various cyclocondensation and cycloaddition reactions to form stable ring systems.

The utility of 1,3-dicarbonyl compounds as synthons is well-established for creating five-membered heterocycles. nih.gov Specifically, the reaction of a β-diketone with hydrazine (B178648) derivatives is a classic and straightforward method for preparing substituted pyrazoles. nih.gov Similarly, reactions with hydroxylamine (B1172632) yield isoxazoles, and other complex structures can be accessed through multi-component reactions. youtube.commdpi.com

Synthesis of Pyrazole (B372694) Scaffolds

A primary application of this compound is in the synthesis of fluorinated pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that are present in numerous pharmaceutical drugs. nih.gov The general synthesis involves the cyclocondensation of a 1,3-diketone with a hydrazine. nih.govorganic-chemistry.org

In the case of this compound, the reaction with hydrazine hydrate (B1144303) would proceed through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the substitution on the hydrazine and the reaction conditions. For instance, using a substituted hydrazine like phenylhydrazine (B124118) would lead to two possible regioisomeric pyrazole products. A study focused on the synthesis of 1,3-substituted 1-arylpyrazoles found that conducting the cyclocondensation in aprotic dipolar solvents can lead to better results compared to commonly used polar protic solvents.

While direct synthesis of 1-(2-fluorophenyl)pyrazoles from the diketone is a standard approach, related multi-step syntheses have been reported that highlight the importance of the (2-fluorophenyl) moiety. For example, 1-(2-fluorophenyl)pyrazoles have been synthesized via a 1,3-dipolar cycloaddition of corresponding sydnones with dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.govmdpi.comresearchgate.net The sydnone (B8496669) intermediates themselves are synthesized from N-(2-fluorophenyl)glycine, demonstrating a pathway that incorporates the key structural elements. nih.govmdpi.com

Synthesis of Isoxazole (B147169) Scaffolds

Isoxazoles represent another important class of five-membered heterocyclic compounds with a range of biological activities. beilstein-journals.org The synthesis of isoxazoles can be readily achieved from 1,3-dicarbonyl compounds. youtube.com A common method involves the reaction of the diketone with hydroxylamine. youtube.commdpi.com The mechanism is analogous to pyrazole formation, involving condensation to form an oxime, followed by cyclization and dehydration to furnish the isoxazole ring.

Another modern approach for synthesizing 3,4,5-trisubstituted isoxazoles is through a [3+2] cycloaddition reaction between a 1,3-diketone and a nitrile oxide, which can be generated in situ from a hydroximoyl chloride under basic conditions. beilstein-journals.orgolemiss.edu Research on similar diketones, such as 1-phenylbutane-1,3-dione, has shown this to be an effective method in aqueous media without the need for a metal catalyst. olemiss.edu This methodology could be applied to this compound to access a variety of substituted isoxazoles.

The table below summarizes the potential synthetic pathways for generating complex organic scaffolds from this compound.

Table 1: Synthesis of Complex Organic Scaffolds from this compound

| Target Scaffold | Co-reactant(s) | Reaction Type | Resulting Compound Class |

|---|---|---|---|

| Pyrazole | Hydrazine or substituted hydrazines | Cyclocondensation | 1H-Pyrazoles |

| Isoxazole | Hydroxylamine | Cyclocondensation | Isoxazoles |

| Isoxazole | Hydroximoyl chlorides (forms nitrile oxide in situ) | [3+2] Cycloaddition | 3,4,5-Trisubstituted isoxazoles |

| Pyrimidine | Urea or Thiourea | Cyclocondensation | Pyrimidinones or Thio-derivatives |

| Diazepine | Diamines (e.g., o-phenylenediamine) | Cyclocondensation | Benzodiazepine derivatives |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Fluorophenyl)butane-1,3-dione?

- Methodological Answer : The compound can be synthesized via Claisen condensation between 2-fluorophenylacetone and an acetylating agent (e.g., acetic anhydride) under basic conditions. Alternatively, Friedel-Crafts acylation of fluorobenzene derivatives with diketene or acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) is effective . For nitration or halogenation, controlled conditions (e.g., H₂SO₄ at 0°C with KNO₃) are critical to avoid over-functionalization . Purification typically involves recrystallization from methanol or ethanol to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- NMR Spectroscopy : Confirm the presence of the fluorophenyl group (δ 7.16–8.36 ppm for aromatic protons) and diketone protons (δ 2.21–6.14 ppm) .

- HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation ([M+H]⁺ expected at m/z 195.1) .

- Melting Point : Compare experimental values (e.g., 112–116°C) with literature data to assess crystallinity .

Q. What are the key stability considerations for handling this compound?

- Methodological Answer : The compound is sensitive to moisture and light. Store in amber vials under inert gas (N₂/Ar) at 2–8°C. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent decomposition. Use PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in cyclocondensation reactions?

- Methodological Answer : The electron-withdrawing effect of the fluorine atom enhances the electrophilicity of the diketone, facilitating nucleophilic attacks in cyclocondensation. For example, in reactions with hydrazines, fluorine increases the rate of pyrazole formation by stabilizing transition states through inductive effects . Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data between experimental and computational models?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR, IR, and X-ray crystallography data. For instance, XRD analysis (e.g., space group P21/c, β = 94.506°) confirms bond lengths and angles .

- DFT Refinement : Optimize computational parameters (e.g., B3LYP/6-31G*) to align theoretical IR/Raman spectra with experimental results .

Q. How can this compound be utilized in synthesizing bioactive heterocycles?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.